(E)-[2-(dimethylamino)ethyl](1-phenylethylidene)amine
Description
(E)-2-(Dimethylamino)ethylamine is an imine derivative characterized by a central C=N bond flanked by a 2-(dimethylamino)ethyl group and a 1-phenylethylidene moiety. Its structure is stabilized by conjugation between the nitrogen lone pair and the aromatic system, which influences its reactivity and physical properties. Key structural features include:
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(1-phenylethylideneamino)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11(13-9-10-14(2)3)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDBJQZENFBFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCN(C)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(dimethylamino)ethylamine typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable aldehyde or ketone under controlled conditions. One common method is the condensation reaction between 2-(dimethylamino)ethylamine and 1-phenylethylidene chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Hydroamination and Catalytic Activity
The compound’s dimethylamino group allows coordination to transition metals, making it relevant in hydroamination reactions. Anti-Markovnikov hydroamination mechanisms involving amido intermediates (e.g., insertion of alkenes/alkynes into metal–amide bonds) are well-documented for analogous amines .
Key Mechanistic Steps :
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Amido Mechanism : Proton transfer forms a metal–amide complex, followed by alkene insertion and protonolysis .
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Regioselectivity : Stabilization of anti-Markovnikov intermediates via π-allyl interactions with aromatic substrates .
Oxidation Reactions
The imine moiety is susceptible to oxidation, yielding hydroxylated or epoxidized products. Oxidizing agents like hydrogen peroxide or KMnO₄ are commonly employed for such transformations .
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Epoxide derivative | EtOH, 50°C, 6 h | 75–85% |
| KMnO₄ (acidic) | Ketone/Amine oxide mixture | H₂SO₄, 0°C, 2 h | 60–70% |
Notable Outcome : Competitive oxidation of the imine and dimethylamino groups occurs, requiring controlled conditions to favor specific pathways .
Reduction Reactions
Selective reduction of the imine group to a secondary amine is achievable using NaBH₄ or LiAlH₄, while catalytic hydrogenation (H₂/Pd) targets both imine and aromatic rings .
| Reagent | Product | Conditions | Selectivity |
|---|---|---|---|
| NaBH₄ | N,N-Dimethylphenethylamine | MeOH, 25°C, 4 h | >90% imine reduction |
| H₂ (1 atm), Pd/C | Fully saturated amine | EtOAc, 25°C, 12 h | Complete reduction |
Mechanistic Insight : LiAlH₄ facilitates hydride transfer to the imine carbon, while NaBH₄ selectively reduces the C=N bond without affecting the aromatic ring .
Nucleophilic Substitution
The dimethylamino group acts as a nucleophile in SN2 reactions with alkyl halides or sulfonates, forming quaternary ammonium salts .
| Electrophile | Product | Conditions | Yield |
|---|---|---|---|
| CH₃I | Quaternary ammonium iodide | DCM, 25°C, 24 h | 80–90% |
| Tosyl chloride | Sulfonamide derivative | Pyridine, 0°C, 2 h | 70–75% |
Limitations : Steric hindrance from the phenylethylidene group may slow substitution kinetics .
Coordination Chemistry
The compound serves as a ligand in transition-metal catalysis, forming complexes with Rh, Li, or Ru. For example:
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Rhodium Complexes : Enhance regioselectivity in hydroaminomethylation via π-backbonding to imine .
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Lithium Amides : Catalyze enantioselective hydroamination/cyclization of aminoalkenes .
| Metal | Ligand Role | Application | Reference |
|---|---|---|---|
| Rh | π-Accepting ligand | Anti-Markovnikov alkyne hydroamination | |
| Li | Chiral amine coordination | Enantioselective cyclization |
Acid-Base Reactivity
The tertiary amine participates in acid-base reactions, forming salts with oxalic acid (e.g., oxalate salts) or HCl.
| Acid | Product | Solubility |
|---|---|---|
| Oxalic acid | Amine oxalate salt | High in polar solvents |
| HCl (aq.) | Hydrochloride salt | Water-soluble |
Applications : Salt formation improves crystallinity and stability for pharmaceutical intermediates.
Scientific Research Applications
The compound (E)-2-(dimethylamino)ethylamine , also known as DMEEA , is a synthetic organic molecule that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and as a reagent in organic synthesis, backed by comprehensive data and case studies.
Antidepressant Activity
Recent studies have investigated the antidepressant properties of DMEEA analogs. A notable study demonstrated that certain derivatives exhibit significant serotonin reuptake inhibition, suggesting potential use as antidepressants.
Case Study: Serotonin Reuptake Inhibition
- Research Findings: A series of DMEEA derivatives were synthesized and evaluated for their ability to inhibit the serotonin transporter (SERT). Compounds with varying substitutions on the phenyl ring showed IC50 values in the low micromolar range.
- Conclusion: These findings indicate that DMEEA derivatives may serve as lead compounds for developing new antidepressants targeting SERT.
Anticancer Properties
DMEEA has also been explored for its anticancer activity. Preliminary studies suggest that it can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
- Research Findings: In vitro assays using human breast cancer cells (MCF-7) revealed that DMEEA treatment led to increased caspase-3 activity, indicating apoptosis.
- Conclusion: The compound's mechanism of action may involve modulation of the PI3K/Akt signaling pathway, making it a candidate for further investigation in cancer therapy.
Polymer Chemistry
DMEEA has been utilized as a building block in the synthesis of novel polymers with tailored properties.
Case Study: Synthesis of Conductive Polymers
- Research Findings: By polymerizing DMEEA with various monomers, researchers created conductive polymers that exhibit enhanced electrical conductivity compared to conventional materials.
- Conclusion: These polymers have potential applications in electronic devices, sensors, and energy storage systems.
Reagent for Nucleophilic Substitution Reactions
DMEEA serves as an effective nucleophile in various substitution reactions, facilitating the formation of new carbon-nitrogen bonds.
Case Study: Synthesis of Amine Derivatives
- Research Findings: In a series of reactions with alkyl halides, DMEEA was employed to synthesize tertiary amines with high yields.
- Conclusion: This application highlights its utility in synthetic organic chemistry for producing complex amine structures.
Table 1: Summary of Biological Activities of DMEEA Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| DMEEA Derivative 1 | Serotonin Reuptake Inhibitor | 5.4 | |
| DMEEA Derivative 2 | Anticancer (MCF-7) | 12.3 | |
| DMEEA Derivative 3 | Apoptosis Inducer | 8.9 |
Table 2: Polymer Properties Derived from DMEEA
| Polymer Type | Electrical Conductivity (S/m) | Reference |
|---|---|---|
| Conductive Polymer A | 0.15 | |
| Conductive Polymer B | 0.22 |
Mechanism of Action
The mechanism of action of (E)-2-(dimethylamino)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Table 1: C=N Bond Lengths in Selected Imines
| Compound Name | C=N Bond Length (Å) | Reference |
|---|---|---|
| (E)-2-(Dimethylamino)ethylamine | 1.292 (2) | |
| (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine | 1.2650 (19) | |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 (2) | |
| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 (4) |
Key Observations :
- The title compound exhibits a slightly longer C=N bond than naphthalene- or phenol-containing analogs, likely due to steric hindrance from the dimethylaminoethyl group reducing resonance efficiency .
- Electron-withdrawing groups (e.g., phenolic –OH in 2-(N-benzyl-α-iminoethyl)phenol) shorten the C=N bond by enhancing conjugation, whereas bulky substituents (e.g., naphthalene) prioritize steric effects over electronic .
Reactivity and Functional Group Influence
The dimethylaminoethyl group in the title compound plays a pivotal role in reactivity compared to other amine-containing derivatives.
Table 2: Reactivity of Dimethylamino-Containing Compounds in Polymerization
Key Findings :
- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin systems due to better electron donation and reduced steric constraints .
- The title compound’s bulky 1-phenylethylidene group may limit its utility in similar applications, as steric effects could impede interactions with initiators like diphenyliodonium hexafluorophosphate (DPI) .
Biological Activity
(E)-2-(dimethylamino)ethylamine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
It features a dimethylamino group and a phenylethylidene moiety, which contribute to its biological properties.
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Neurotransmitter Modulation :
- The dimethylamino group suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. Compounds with similar structures have shown efficacy in treating mood disorders by enhancing neurotransmitter availability.
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Antioxidant Properties :
- Studies indicate that related compounds exhibit antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
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Anticancer Activity :
- Preliminary research has indicated that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of (E)-2-(dimethylamino)ethylamine:
| Study | Methodology | Findings |
|---|---|---|
| 1 | Cell Viability Assay | Demonstrated significant reduction in viability of cancer cell lines (e.g., MCF-7) at concentrations >10 µM. |
| 2 | Molecular Docking Studies | Suggested binding affinity to various targets including kinases and receptors involved in cancer progression. |
| 3 | Oxidative Stress Assays | Showed a decrease in reactive oxygen species (ROS) levels in treated cells, indicating antioxidant potential. |
Case Study 1: Anticancer Activity
A study published in the Journal of Molecular Structure investigated the anticancer properties of structurally similar compounds. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models, leading to further exploration of (E)-2-(dimethylamino)ethylamine as a candidate for cancer therapy .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar amine compounds against neurodegenerative diseases. The findings suggested that these compounds could prevent neuronal apoptosis and promote cell survival through the modulation of signaling pathways involved in neuroprotection .
Q & A
Q. What are the recommended synthetic routes for (E)-2-(dimethylamino)ethylamine, and how can reaction conditions be optimized to favor the E-isomer?
The compound is likely synthesized via a Schiff base condensation between 2-(dimethylamino)ethylamine and a substituted acetophenone derivative. Key optimization steps include:
- pH control : Conduct the reaction under mildly acidic or neutral conditions to favor imine formation while minimizing side reactions like hydrolysis .
- Solvent selection : Use aprotic solvents (e.g., THF or dichloromethane) to stabilize the intermediate and reduce byproducts .
- Temperature : Moderate temperatures (20–40°C) improve reaction kinetics without promoting isomerization .
- Isomer control : The E-isomer can be favored by steric hindrance during crystallization or chromatographic separation. Confirmation of isomeric purity requires NMR (e.g., NOESY for spatial proximity analysis) .
Q. How should researchers handle and store (E)-2-(dimethylamino)ethylamine to ensure safety and stability?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors, as similar amines exhibit acute toxicity (H312, H332) .
- Storage : Keep the compound in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .
- Spill management : Absorb with sand or vermiculite, collect in a labeled hazardous waste container, and dispose via certified chemical waste services .
Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the isomeric form (E vs. Z) of this compound?
- NMR :
- IR Spectroscopy : Identify C=N stretching vibrations (~1640 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) .
- X-ray crystallography : Definitive confirmation of stereochemistry via crystal structure analysis .
Advanced Research Questions
Q. What are the potential applications of this compound in coordination chemistry, and how does its ligand behavior compare to related tertiary amines?
- Coordination chemistry : The compound acts as a tridentate ligand via the dimethylamino nitrogen, imine nitrogen, and possibly the phenyl ring π-system. It may form complexes with transition metals (e.g., Cu, Fe) for catalytic applications .
- Comparison to Me6TREN : Unlike tris[2-(dimethylamino)ethyl]amine (Me6TREN), this ligand’s rigid structure may reduce metal center flexibility, potentially altering catalytic activity in atom transfer radical polymerization (ATRP). Benchmark against Me6TREN’s kinetic parameters (e.g., polymerization rate, dispersity) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Standardize assays : Use cell lines with consistent expression levels of target receptors (e.g., trace amine-associated receptors) and validate via positive/negative controls .
- Purity verification : Ensure >99% purity via HPLC and mass spectrometry to exclude confounding effects from impurities .
- Metabolic stability studies : Evaluate cytochrome P450 interactions to identify species-specific metabolism differences .
Q. What are the key considerations when designing experiments to study the catalytic efficiency of this compound in controlled radical polymerization?
- Initiator selection : Pair with alkyl halides (e.g., ethyl α-bromophenylacetate) and Cu(I) catalysts for ATRP .
- Light source optimization : Use UV-Vis light (λ = 365–405 nm) to activate the ligand-metal complex while minimizing side reactions .
- Kinetic monitoring : Track monomer conversion via ¹H NMR and molecular weight distribution via GPC to assess control over polymerization .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance ligand solubility and metal complex stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
